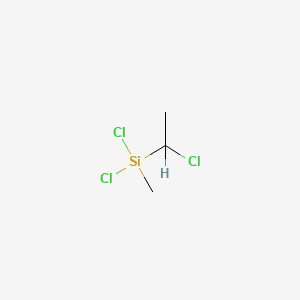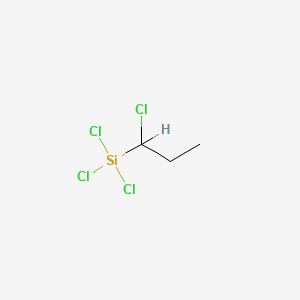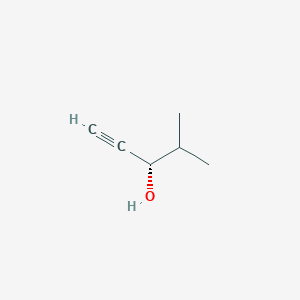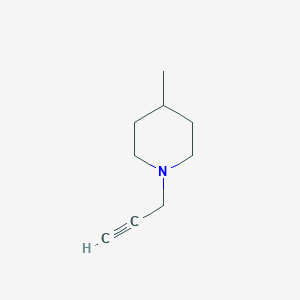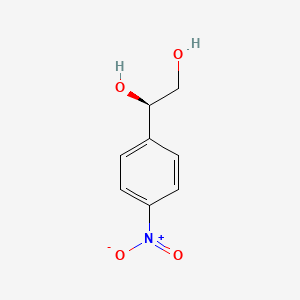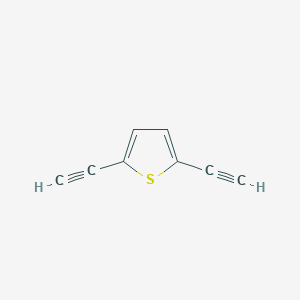
2,5-Diethynylthiophene
概要
説明
2,5-Diethynylthiophene is a chemical compound used in the creation of multinuclear organometallic molecular wires . These wires have shown high conductance at the single-molecule level .
Synthesis Analysis
The synthesis of 2,5-Diethynylthiophene involves two steps: the displacement of 2,5-dibromothiophene with trimethylsilylacetylene . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of 2,5-Diethynylthiophene is complex. It forms multinuclear organometallic molecular wires having repeating units . The molecular dimensions of these wires are between 2-4 nm .科学的研究の応用
Microporous Conjugated Polymers
2,5-Diethynylthiophene has been employed in the synthesis of conjugated microporous polymers. These polymers are created through homopolymerization methods like chain-growth polymerization and polycyclotrimerization, leading to networks rich in thiophene units. These networks exhibit significant surface areas and show enhanced affinity for CO2. They also display red-shifted UV/vis and fluorescence absorption and emission bands, which are useful in various applications (Bondarev et al., 2017).
π-Conjugated Polymers
2,5-Diethynylthiophene plays a critical role in the creation of π-conjugated polymers. These polymers are synthesized via cycloaddition polymerization, integrating electron-donating units like dithiafulvene with heteroaromatic units. The polymers exhibit good solubility in DMSO and DMF, and their structures are confirmed by various spectroscopic methods. They have expanded π-conjugation systems, which are important for a range of electronic applications (Naka et al., 2000).
Photoelectron Spectroscopy Studies
The compound 2,5-Diethynylthiophene has been studied using photoelectron spectroscopy (PES) to understand its electronic structure. This research provides insights into the behavior of different carbon and sulfur atoms in the molecule, which is vital for designing materials with specific electronic properties (Polzonetti et al., 2001).
Optical Properties in Polymers
The synthesis of copoly(2,5-dialkoxy-p-phenylenebutadiynylene/arylenebutadiynylene)s involves 2,5-Diethynylthiophene. These copolymers display enhanced fluorescence intensity compared to their homopolymer counterparts, making them useful in optical applications (Kinoshita et al., 2001).
Platinum Complex Synthesis
2,5-Diethynylthiophene is utilized in synthesizing rigid-rod alkynes with extended π conjugation, which are further used to create dinuclear platinum complexes. These complexes are characterized by various analytical and spectroscopic methods, indicating their potential in organometallic chemistry (Lewis et al., 1997).
Hyperbranched Polyarylenes Synthesis
High molecular weight hyperbranched polyarylenes have been synthesized using 2,5-Diethynylthiophene. These polymers exhibit outstanding thermal stability and strong blue light emission, making them promising for applications in materials science (Peng et al., 2003).
Nonlinear Optical Properties
A novel π-conjugated copolymer containing 2,5-Diethynylthiophene and electron-rich carbazole demonstrates significant third-order nonlinear optical properties. This is crucial for developing materials for optoelectronic applications (Zhan et al., 2001).
作用機序
The mechanism of action of 2,5-Diethynylthiophene is related to its role in the formation of multinuclear organometallic molecular wires. These wires show high conductance due to the efficient energy alignment between the Fermi level of the metal electrodes and the HOMO levels of the multinuclear molecular wires .
特性
IUPAC Name |
2,5-diethynylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S/c1-3-7-5-6-8(4-2)9-7/h1-2,5-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMSIVGKBOVYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462892 | |
| Record name | 2,5-diethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethynylthiophene | |
CAS RN |
79109-72-1 | |
| Record name | 2,5-diethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

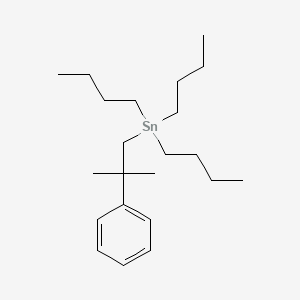

![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)

